molecular formula C8HF15O2 B1419208 Pentadecafluoro(1-13C)octanoic acid CAS No. 864071-09-0

Pentadecafluoro(1-13C)octanoic acid

Cat. No.: B1419208
CAS No.: 864071-09-0
M. Wt: 415.06 g/mol
InChI Key: SNGREZUHAYWORS-OUBTZVSYSA-N
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Description

Pentadecafluoro(1-13C)octanoic acid is a synthetic fluorinated compound with the molecular formula C8HF15O2. It is a stable isotope-labeled version of pentadecafluorooctanoic acid, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is part of the perfluoroalkyl substances (PFAS) family, known for their unique properties such as high thermal stability, chemical resistance, and surfactant capabilities .

Mechanism of Action

Target of Action

The primary targets of Pentadecafluoro(1-13C)octanoic acid are currently unknown

Biochemical Pathways

This compound may potentially affect various biochemical pathways . The exact pathways and their downstream effects are currently unknown and require further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects will provide insights into the compound’s mechanism of action and potential therapeutic applications.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . .

Biochemical Analysis

Biochemical Properties

Pentadecafluoro(1-13C)octanoic acid plays a crucial role in biochemical reactions, particularly as an ion pair reagent. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been used in the determination of underivatized amino acids in fermentation media using liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) . The nature of these interactions often involves the formation of stable complexes, which can be analyzed to gain insights into the biochemical pathways and mechanisms involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to alterations in the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, it has been observed to interfere with the binding between liver-fatty acid binding protein and fatty acids, thereby impacting cellular lipid homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic flux and gene expression. For example, it has been shown to cause hepatic peroxisome proliferation in rodents, which is indicative of its role in modulating lipid metabolism. The binding interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the complex and facilitate the desired biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that it can accumulate in tissues, leading to persistent effects on cellular function . These effects include alterations in gene expression and metabolic pathways, which can have significant implications for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate metabolic pathways without causing significant toxicity. At high doses, it has been associated with adverse effects such as liver toxicity and disruption of lipid metabolism . Threshold effects have been observed, indicating that there is a critical concentration above which the compound exerts toxic effects. These findings are crucial for determining safe exposure levels and understanding the potential risks associated with this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are key players in fatty acid oxidation. The compound can also affect the levels of various metabolites, leading to changes in metabolic flux and energy production. These interactions highlight the importance of this compound in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific compartments . The localization of this compound within cells can influence its activity and function, as it may target specific organelles or cellular structures.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on lipid metabolism and energy production . Targeting signals and post-translational modifications may direct the compound to these specific compartments, ensuring its proper localization and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pentadecafluoro(1-13C)octanoic acid typically involves the hydrolysis of perfluoroacetone anhydride. In this reaction, perfluoroacetone anhydride reacts with water to produce perfluorooctanoic acid . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar hydrolysis reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentadecafluoro(1-13C)octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include various perfluorinated carboxylic acids, alcohols, and other derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Pentadecafluoro(1-13C)octanoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentadecafluoro(1-13C)octanoic acid include:

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in tracer studies and analytical applications. This labeling allows for precise tracking and quantification in various scientific experiments, providing valuable insights into the behavior and effects of perfluorinated compounds .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(113C)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGREZUHAYWORS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892570
Record name Pentadecafluoro(1-13C)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864071-09-0
Record name Pentadecafluoro(1-13C)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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